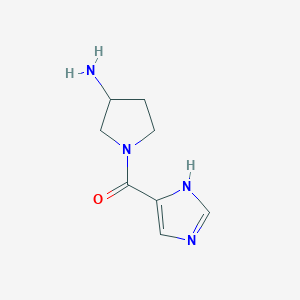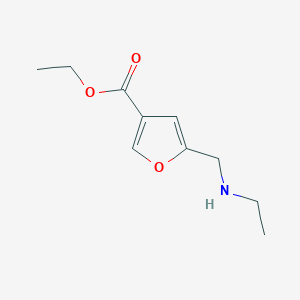
Ethyl 5-((ethylamino)methyl)furan-3-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of furan derivatives, such as Ethyl 5-((ethylamino)methyl)furan-3-carboxylate, often involves the Paal-Knorr Furan Synthesis . This method involves the cyclization of 1,4-dicarbonyl compounds. Other methods include the use of sulfur ylides and alkynes, gold-catalyzed cyclizations of diols and triols, and the elimination pathway of β-halovinyl ketones .
Molecular Structure Analysis
The molecular structure of Ethyl 5-((ethylamino)methyl)furan-3-carboxylate consists of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. Attached to this ring is an ethylamino)methyl group and a carboxylate group.
Physical And Chemical Properties Analysis
Ethyl 5-((ethylamino)methyl)furan-3-carboxylate has a predicted density of 1.067±0.06 g/cm3 and a predicted boiling point of 276.9±30.0 °C .
Aplicaciones Científicas De Investigación
Analytical and Spectral Study
- Chelating Properties and Antibacterial Activity : Ethyl 5-((ethylamino)methyl)furan-3-carboxylate derivatives have been synthesized and their chelating properties explored. Transition metal complexes with this compound have shown different levels of antibacterial activity against human pathogenic bacteria, indicating potential applications in the development of new antimicrobial agents (Patel, 2020).
Synthesis and Biological Activity
- Cytotoxicity and Antibacterial Activities : Derivatives of Ethyl 5-((ethylamino)methyl)furan-3-carboxylate have been studied for their cytotoxicity against cancer cell lines and antimicrobial activity against Gram-positive and Gram-negative bacteria. This highlights their potential in pharmaceutical research for developing cancer therapies and antibacterial drugs (Weerachai Phutdhawong et al., 2019).
Chemical Synthesis Applications
- Palladium-Catalysed Direct Heteroarylations : Ethyl 5-((ethylamino)methyl)furan-3-carboxylate has been utilized in palladium-catalysed direct heteroarylations, serving as a precursor for the synthesis of biheteroaryls. This process is notable for preventing the formation of dimers or oligomers, facilitating high-yield synthesis of complex organic molecules (Hai-yan Fu et al., 2012).
Glycosidase Inhibitory Activities
- Selective Inhibitors for Enzymes : Research on Ethyl 5-((ethylamino)methyl)furan-3-carboxylate derivatives has led to the discovery of compounds with significant glycosidase inhibitory activities. These findings suggest applications in designing selective inhibitors for α-L-fucosidase and β-galactosidase, which could be useful in treating diseases related to enzyme dysfunction (A. J. Moreno‐Vargas et al., 2003).
Electrochemical Reduction
- Biomass-derived Platform Molecule Derivatives : Ethyl 5-((ethylamino)methyl)furan-3-carboxylate has been shown to undergo electrochemical reduction to produce derivatives that expand the scope of biomass-derived platform molecules. This process creates new pathways for synthesizing environmentally friendly chemicals and materials from renewable resources (Huitao Ling et al., 2022).
Propiedades
IUPAC Name |
ethyl 5-(ethylaminomethyl)furan-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-3-11-6-9-5-8(7-14-9)10(12)13-4-2/h5,7,11H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAKIVKBCXNDPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CO1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-((ethylamino)methyl)furan-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(3-Methoxypropyl)-3-piperidinyl]methanol](/img/structure/B1487941.png)

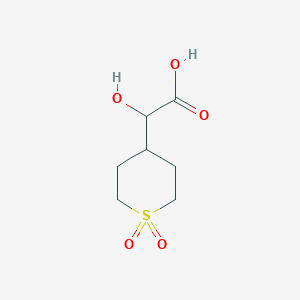
![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}propanoic acid](/img/structure/B1487944.png)

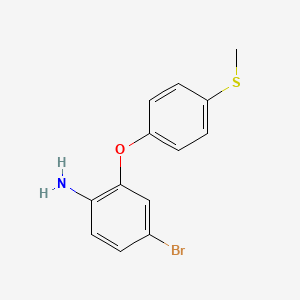

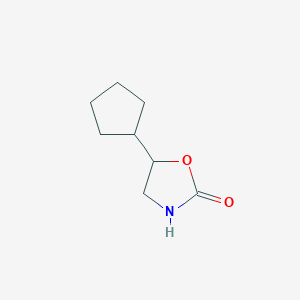
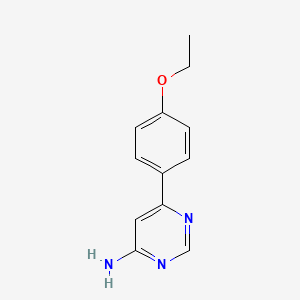
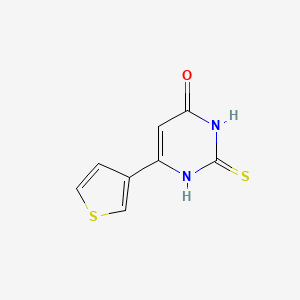
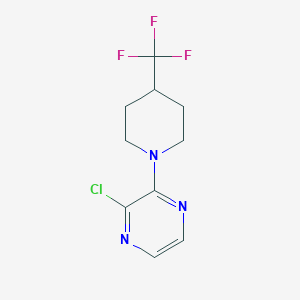
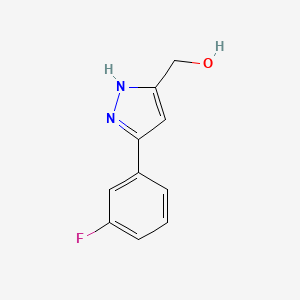
![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazine](/img/structure/B1487963.png)
